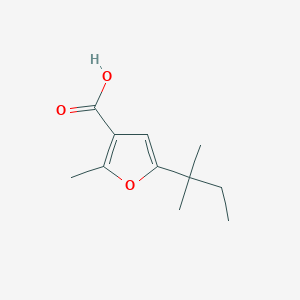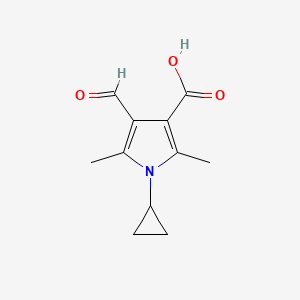
1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound with a unique structure that includes a cyclopropyl group, a formyl group, and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve high yields .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring, facilitated by the electron-rich nature of the ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonyl groups under acidic or basic conditions.
Major Products:
Oxidation: 1-Cyclopropyl-4-carboxy-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: 1-Cyclopropyl-4-hydroxymethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the cyclopropyl group may enhance the compound’s binding affinity to certain receptors, modulating their function.
Comparaison Avec Des Composés Similaires
- 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester : Similar structure but with an ethyl ester group instead of a cyclopropyl group.
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester : Contains two ester groups and lacks the cyclopropyl group.
Uniqueness: 1-Cyclopropyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
1-cyclopropyl-4-formyl-2,5-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-6-9(5-13)10(11(14)15)7(2)12(6)8-3-4-8/h5,8H,3-4H2,1-2H3,(H,14,15) |
Clé InChI |
SHLBUSVAOCSYCP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(N1C2CC2)C)C(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


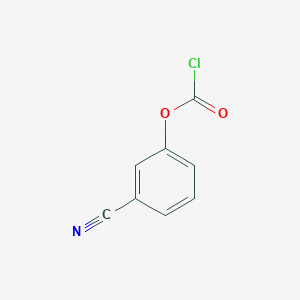

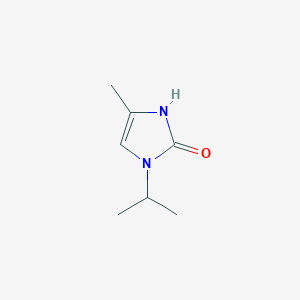
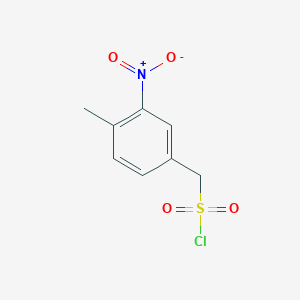
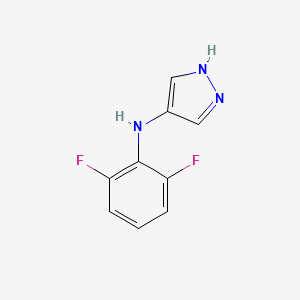
![3-[(Cyclopropylmethyl)amino]benzonitrile](/img/structure/B13234985.png)
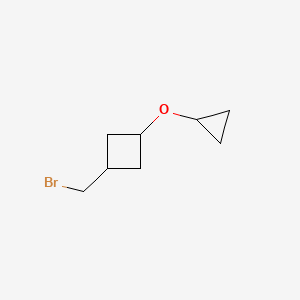
![2-{[1-(4-Bromophenyl)propyl]amino}ethan-1-ol](/img/structure/B13234993.png)
![2-{[1-(5-Methylthiophen-2-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13235001.png)
![N-Methyl-N-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13235005.png)
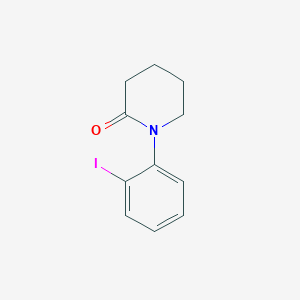
![4-[Ethyl(methyl)amino]furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13235023.png)
![2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13235030.png)
